
Silane, 1,6-heptadiyne-1,7-diylbis[trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, 1,6-heptadiyne-1,7-diylbis[trimethyl-] is a chemical compound with the molecular formula C₁₃H₂₄Si₂. It is also known as 1,6-Heptadiyne-1,7-diylbis(trimethylsilane). This compound is characterized by the presence of two trimethylsilyl groups attached to a heptadiyne backbone, which consists of a seven-carbon chain with two triple bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 1,6-heptadiyne-1,7-diylbis[trimethyl-] typically involves the reaction of heptadiyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Silane, 1,6-heptadiyne-1,7-diylbis[trimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Silane, 1,6-heptadiyne-1,7-diylbis[trimethyl-] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Silane, 1,6-heptadiyne-1,7-diylbis[trimethyl-] depends on the specific reaction it undergoes. In general, the trimethylsilyl groups provide steric protection and influence the reactivity of the heptadiyne backbone. The compound can interact with various molecular targets through its triple bonds, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
1,6-Heptadiyne: Lacks the trimethylsilyl groups, making it more reactive.
Trimethylsilylacetylene: Contains only one trimethylsilyl group and a single triple bond.
Bis(trimethylsilyl)acetylene: Similar structure but with a shorter carbon chain.
Uniqueness
Silane, 1,6-heptadiyne-1,7-diylbis[trimethyl-] is unique due to the presence of two trimethylsilyl groups and a heptadiyne backbone. This combination provides a balance of stability and reactivity, making it a valuable compound in various chemical reactions and applications.
Properties
Molecular Formula |
C13H24Si2 |
|---|---|
Molecular Weight |
236.50 g/mol |
IUPAC Name |
trimethyl(7-trimethylsilylhepta-1,6-diynyl)silane |
InChI |
InChI=1S/C13H24Si2/c1-14(2,3)12-10-8-7-9-11-13-15(4,5)6/h7-9H2,1-6H3 |
InChI Key |
JKTAJWQGGNQYMJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCCCC#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


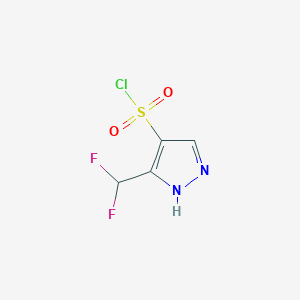
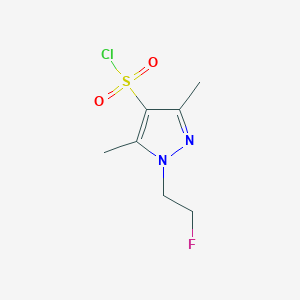
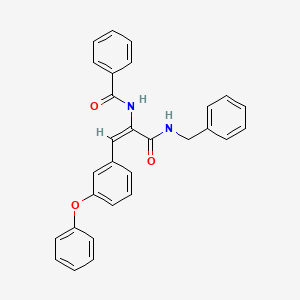
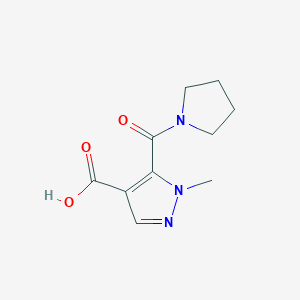
![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11713135.png)
![1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11713137.png)
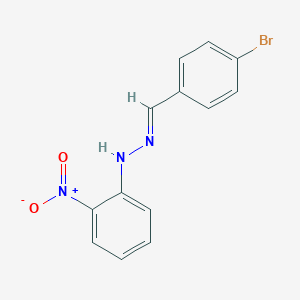
![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713147.png)
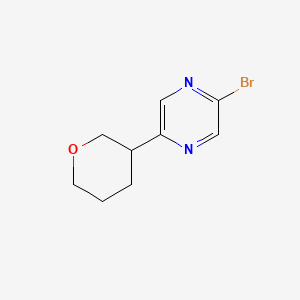
![3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B11713156.png)
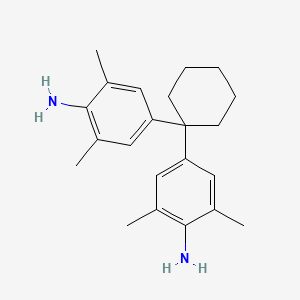
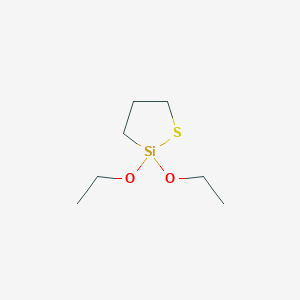
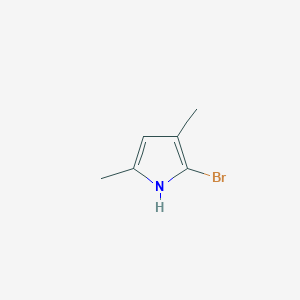
![(5E)-3-methyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11713188.png)
